trans-1-Ethynyl-4-isopropylcyclohexane trans-1-Ethynyl-4-isopropylcyclohexane
Brand Name: Vulcanchem
CAS No.: 1866646-62-9
VCID: VC8461309
InChI: InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3
SMILES: CC(C)C1CCC(CC1)C#C
Molecular Formula: C11H18
Molecular Weight: 150.26 g/mol

trans-1-Ethynyl-4-isopropylcyclohexane

CAS No.: 1866646-62-9

Cat. No.: VC8461309

Molecular Formula: C11H18

Molecular Weight: 150.26 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Ethynyl-4-isopropylcyclohexane - 1866646-62-9

Specification

CAS No. 1866646-62-9
Molecular Formula C11H18
Molecular Weight 150.26 g/mol
IUPAC Name 1-ethynyl-4-propan-2-ylcyclohexane
Standard InChI InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3
Standard InChI Key OKRJUYHCWDYCBM-UHFFFAOYSA-N
SMILES CC(C)C1CCC(CC1)C#C
Canonical SMILES CC(C)C1CCC(CC1)C#C

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture centers on a cyclohexane ring, a six-membered carbon framework in a chair conformation, which minimizes steric strain. The trans arrangement of the ethynyl (-C≡CH) and isopropyl (-CH(CH₃)₂) substituents ensures maximal spatial separation, reducing intramolecular interactions and enhancing stability. Key structural features include:

  • Ethynyl Group: A terminal alkyne moiety that confers linear geometry and π-bond reactivity.

  • Isopropyl Group: A branched alkyl substituent that introduces steric bulk and modulates electronic effects.

  • Trans Configuration: The substituents occupy diametrically opposed positions on the cyclohexane ring, optimizing conformational stability.

Table 1: Key Molecular Properties

PropertyValue/DescriptorSource
IUPAC Name1-ethynyl-4-propan-2-ylcyclohexaneVulcanChem
Molecular FormulaC₁₁H₁₈VulcanChem
Molecular Weight150.26 g/molVulcanChem
CAS Number1932051-10-9VulcanChem
SMILESCC(C)C1CCC(CC1)C#CVulcanChem
InChI KeyOKRJUYHCWDYCBM-UHFFFAOYSA-NVulcanChem

The trans configuration is critical for applications requiring precise spatial orientation, such as ligand design or polymer synthesis .

Synthetic Methodologies

Friedel-Crafts Alkylation and Sonogashira Coupling

A two-step synthesis begins with the isopropylation of cyclohexane via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This yields trans-4-isopropylcyclohexane, which subsequently undergoes Sonogashira coupling with an ethynyl precursor (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst . Deprotection of the silyl group affords the target compound.

Direct Alkyne Addition

MethodKey StepsYield (%)Limitations
Friedel-Crafts + SonogashiraAlkylation, coupling, deprotection~65Multi-step, costly catalysts
Direct Alkyne AdditionSingle-step alkyne addition~45Low regioselectivity

Industrial production often employs continuous flow reactors to enhance yield and purity, followed by distillation or crystallization for isolation.

Chemical Reactivity and Functionalization

Oxidation Reactions

The ethynyl group undergoes selective oxidation to form ketones or carboxylic acids. For instance, treatment with KMnO₄ under acidic conditions yields trans-1-isopropyl-4-cyclohexanecarboxylic acid, while milder oxidants like OsO₄ produce diketones.

Reduction Reactions

Catalytic hydrogenation with Pd/C reduces the ethynyl group to an ethyl moiety, yielding trans-1-isopropyl-4-ethylcyclohexane. Selective semi-hydrogenation using Lindlar’s catalyst generates cis-alkene derivatives, though stereochemical outcomes depend on reaction conditions.

Substitution Reactions

The isopropyl group participates in nucleophilic substitution (SN2) reactions. For example, treatment with HBr in acetic acid replaces the isopropyl group with a bromide, forming trans-1-ethynyl-4-bromocyclohexane.

Applications in Research and Industry

Catalysis and Materials Science

The compound serves as a ligand in transition metal catalysis, where its rigid structure enhances stereochemical control. For example, palladium complexes of trans-1-ethynyl-4-isopropylcyclohexane facilitate Suzuki-Miyaura couplings with high enantioselectivity . In materials science, its incorporation into polymers improves thermal stability and mechanical strength, making it suitable for high-performance lubricants and coatings.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Cyclohexane Derivatives

CompoundSubstituentsKey Differences
trans-1-Ethyl-4-isopropylcyclohexaneEthyl instead of ethynylLower reactivity, reduced applications
cis-1-Ethynyl-4-isopropylcyclohexaneCis configurationHigher steric strain, less stable

The ethynyl group’s linear geometry and π-system distinguish trans-1-ethynyl-4-isopropylcyclohexane from alkyl-substituted analogs, enabling unique reactivity profiles.

Challenges and Future Directions

Current limitations include the high cost of Sonogashira catalysts and competing side reactions during alkyne functionalization. Future research may focus on:

  • Developing earth-abundant catalysts for coupling reactions.

  • Exploring biocatalytic routes for enantioselective synthesis.

  • Investigating biomedical applications through targeted in vitro studies.

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